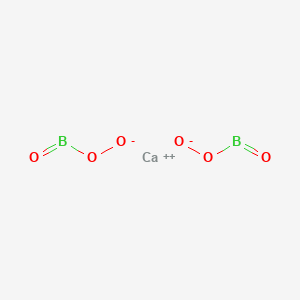
Calcium perborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium perborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. This white crystalline solid is characterized by its calcium and borate components. It is known for its applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .
Métodos De Preparación
Calcium perborate can be synthesized through several methods:
Boric Acid Lime Milk Method: A lime milk containing about 10% calcium oxide is prepared by digesting quicklime. This is then metered into a synthesizer, where a boric acid-containing solution is added under stirring.
Ammonium Hydrolysis Method: In this method, ammonium bicarbonate is removed with compressed air under proper heating. Lime milk is added, and the reaction occurs at 60-65°C for about 22 hours.
Borax-Lime Milk Method: Borax is added to a reactor containing water, and digested lime is added under stirring.
Análisis De Reacciones Químicas
Calcium perborate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: It can undergo substitution reactions where the borate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium perborate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of calcium;oxidooxy(oxo)borane involves its interaction with calcium ion channels. Calcium plays a vital role in signal transduction pathways, and calcium;oxidooxy(oxo)borane can modulate these pathways by affecting calcium ion channels . This modulation can influence various physiological processes, including muscle contraction and neurotransmission.
Comparación Con Compuestos Similares
Calcium perborate can be compared with other borane compounds such as borane (BH3) and borane analogs like aluminum borane (AlB3) and gallium borane (GaB3). These compounds share similar structural features but differ in their chemical properties and applications . For example, borane is highly reactive and unstable, while calcium;oxidooxy(oxo)borane is more stable and has broader industrial applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
54630-47-6 |
|---|---|
Fórmula molecular |
B2CaO6 |
Peso molecular |
157.7 g/mol |
Nombre IUPAC |
calcium;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Ca/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
Clave InChI |
PSILFEDVUZYCCM-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Ca+2] |
SMILES canónico |
B(=O)O[O-].B(=O)O[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


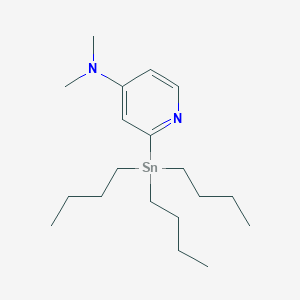
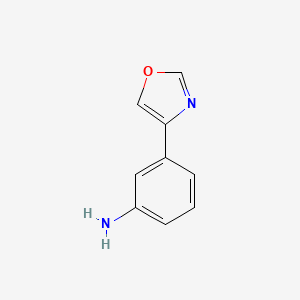
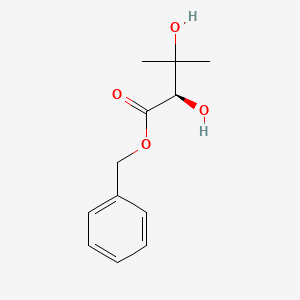
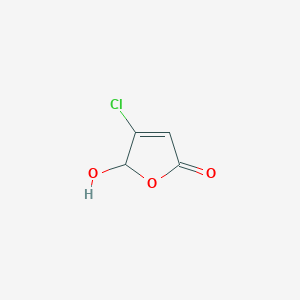
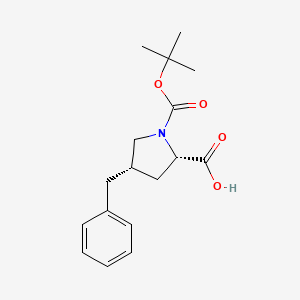
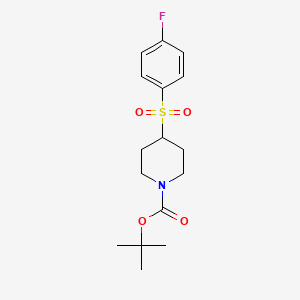
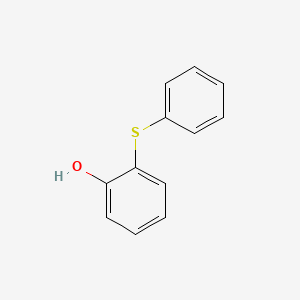
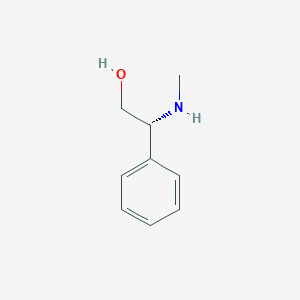
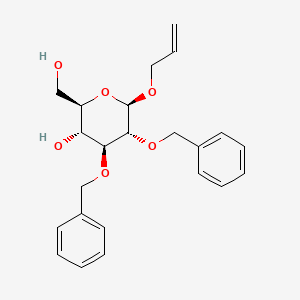
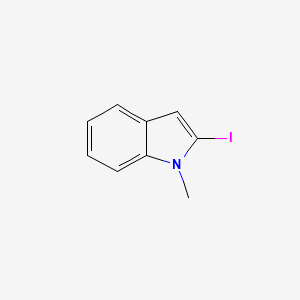
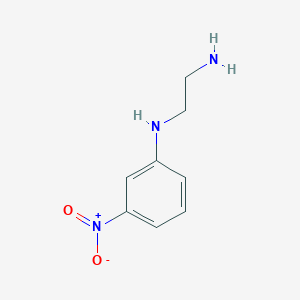
![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
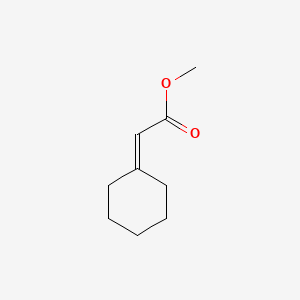
![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)
